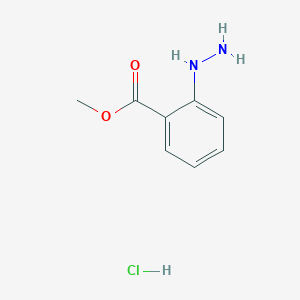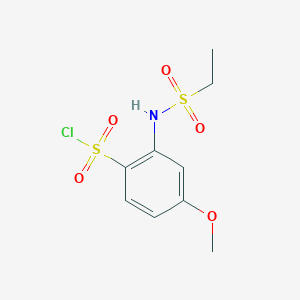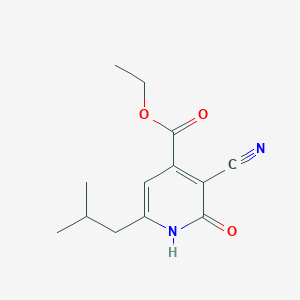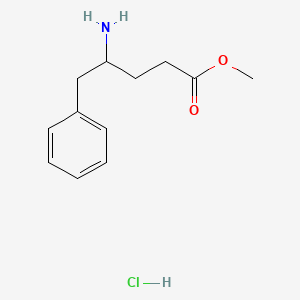![molecular formula C11H22IN3O2 B1430088 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide CAS No. 1443981-32-5](/img/structure/B1430088.png)
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Descripción general
Descripción
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide is a chemical compound with the molecular formula C11H22IN3O2 and a molecular weight of 355.22 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide typically involves the reaction of 1,4-dioxaspiro[4.6]undecane with guanidine hydroiodide under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-{1,4-Dioxaspiro[46]undecan-2-ylmethyl}guanidine hydroiodide can be compared with other similar compounds, such as guanidine derivatives and dioxaspiro compounds These compounds share structural similarities but may differ in their chemical properties and biological activities The uniqueness of 1-{1,4-Dioxaspiro[4
List of Similar Compounds
Guanidine derivatives
Dioxaspiro compounds
Other spirocyclic compounds
This comprehensive overview provides a detailed understanding of 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development in this area may lead to new discoveries and applications for this compound.
Propiedades
IUPAC Name |
2-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)guanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.HI/c12-10(13)14-7-9-8-15-11(16-9)5-3-1-2-4-6-11;/h9H,1-8H2,(H4,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEINIDJEJAORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCC(O2)CN=C(N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)


![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide](/img/structure/B1430018.png)
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)


![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)

